molecular formula C7H8BrN3 B14655942 Triazene, 1-(p-bromophenyl)-3-methyl- CAS No. 40643-36-5

Triazene, 1-(p-bromophenyl)-3-methyl-

Cat. No.: B14655942
CAS No.: 40643-36-5
M. Wt: 214.06 g/mol
InChI Key: WWGBAHUOOPNMBT-UHFFFAOYSA-N
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Description

Triazene, 1-(p-bromophenyl)-3-methyl-: is an organic compound belonging to the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to a p-bromophenyl and a methyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triazene, 1-(p-bromophenyl)-3-methyl- typically involves the reaction of diazonium salts with amines. One common method is the reaction of p-bromoaniline with nitrous acid to form the corresponding diazonium salt, which is then reacted with methylamine to yield the desired triazene compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Triazene, 1-(p-bromophenyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Triazene, 1-(p-bromophenyl)-3-methyl- involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to strand breaks and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

  • Triazene, 1-(p-cyanophenyl)-3-methyl-
  • Triazene, 1-(p-methoxyphenyl)-3-methyl-
  • Triazene, 1-(p-chlorophenyl)-3-methyl-

Comparison: While these compounds share the triazene core structure, the substituents on the phenyl ring significantly influence their reactivity and applications. For instance, the p-bromophenyl group in Triazene, 1-(p-bromophenyl)-3-methyl- imparts unique electronic properties that enhance its reactivity in certain chemical reactions compared to its analogs .

Properties

CAS No.

40643-36-5

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-N-(methyldiazenyl)aniline

InChI

InChI=1S/C7H8BrN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10)

InChI Key

WWGBAHUOOPNMBT-UHFFFAOYSA-N

Canonical SMILES

CN=NNC1=CC=C(C=C1)Br

Origin of Product

United States

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